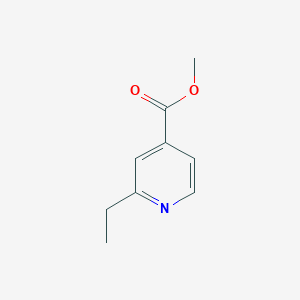

Methyl 2-ethylpyridine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-ethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDAGBGABTACJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies on Methyl 2 Ethylpyridine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in providing insights into the geometry and electronic distribution of molecules like Methyl 2-ethylpyridine-4-carboxylate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and determining the ground-state electronic properties of organic molecules. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles.

Studies on related pyridine (B92270) derivatives, such as methyl nicotinate, demonstrate that DFT is a reliable method for obtaining optimized structural parameters. nih.gov For instance, in a computational study of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, the structure was optimized using the B3LYP/6-311++G(d,p) method to acquire its geometrical parameters. bohrium.com It is expected that the optimized geometry of this compound would show a planar pyridine ring, with the ethyl and methyl carboxylate groups likely exhibiting some degree of rotation to achieve the most stable energetic conformation. The calculated vibrational frequencies from DFT can also be compared with experimental infrared and Raman spectra to validate the computed structure.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Carboxylate (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 | 120 |

| C-N (ring) | 1.34 | 118 |

| C-C (ethyl) | 1.54 | - |

| C=O | 1.21 | - |

| C-O | 1.36 | - |

| C-C-N (ring) | - | 122 |

| O=C-O | - | 125 |

Note: This table presents hypothetical yet representative data based on typical values for similar structures.

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org While DFT methods include electron correlation to a certain extent, HF theory neglects it, which can affect the accuracy of the results. However, HF is often a starting point for more advanced calculations and can provide valuable qualitative insights. wikipedia.org

In the context of this compound, an HF calculation would similarly predict its geometry and electronic properties. While the results might be less accurate than those from DFT, particularly for properties that are sensitive to electron correlation, they can still offer a reasonable approximation of the molecular structure.

Electronic Properties and Reactivity Prediction

Computational methods are also pivotal in predicting the electronic properties and chemical reactivity of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. ekb.eg A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For pyridine derivatives, the HOMO is often located on the pyridine ring and any electron-donating substituents, while the LUMO is typically centered on the ring and electron-withdrawing groups. In a study on methyl nicotinate, the HOMO and LUMO energies were calculated to determine the energy gap and other related electronic parameters. nih.gov For this compound, the ethyl group would act as a weak electron-donating group, while the methyl carboxylate group is electron-withdrawing. This substitution pattern is expected to influence the energies of the frontier orbitals and thus the reactivity of the molecule. The HOMO-LUMO gap for similar pyridine derivatives has been calculated to be in the range of 4-6 eV. ekb.egmdpi.com

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters (Theoretical)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.5 |

| Global Softness (S) | 0.4 |

| Electronegativity (χ) | 4.0 |

| Electrophilicity Index (ω) | 3.2 |

Note: This table presents hypothetical yet representative data based on typical values for similar structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, making them potential sites for interaction with electrophiles. researchgate.net Conversely, regions of lower electron density (positive potential) would be expected around the hydrogen atoms. researchgate.net Studies on substituted pyridines have confirmed that the nitrogen atom is a primary site of negative electrostatic potential, influencing its ability to act as a proton acceptor. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de It is particularly useful for understanding charge delocalization and hyperconjugative interactions. The analysis involves examining the interactions between filled (donor) and vacant (acceptor) orbitals and quantifying their energetic significance through second-order perturbation theory. uni-muenchen.de

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-C) | 5.5 |

| LP(2) O | σ(C-O) | 2.1 |

| π(C=C) | π(C=C) | 15.0 |

| σ(C-H) | σ(C-C) | 3.2 |

Note: This table presents hypothetical yet representative data based on typical values for similar structures. E(2) represents the stabilization energy.

Spectroscopic Property Simulations

Theoretical simulations of spectroscopic properties are instrumental in assigning and interpreting experimental spectra. For this compound, computational methods offer a powerful tool to predict its Nuclear Magnetic Resonance (NMR) and vibrational spectra.

GIAO NMR Chemical Shift Calculations

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the accurate prediction of NMR chemical shifts. By calculating the magnetic shielding tensors of atomic nuclei, this method provides theoretical chemical shift values that can be correlated with experimental data, aiding in the structural elucidation of the molecule.

Table 1: Illustrative Calculated ¹H and ¹³C NMR Chemical Shifts for a Representative Pyridine Carboxylate Derivative. (Note: These are representative values for a similar compound, as specific data for this compound is not available in the cited literature.)

| Atom | Calculated Chemical Shift (ppm) |

| H (Pyridine Ring) | 7.5 - 8.8 |

| H (Ethyl Group, CH₂) | ~2.8 |

| H (Ethyl Group, CH₃) | ~1.3 |

| H (Methyl Ester) | ~3.9 |

| C (Pyridine Ring) | 120 - 155 |

| C (C=O, Ester) | ~165 |

| C (Ethyl Group, CH₂) | ~25 |

| C (Ethyl Group, CH₃) | ~14 |

| C (Methyl Ester) | ~52 |

Vibrational Frequency and Intensity Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are a cornerstone in the theoretical prediction of these vibrational frequencies and their corresponding intensities. By computing the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated.

For related pyridine carboxylic acid derivatives, studies have shown that DFT methods, particularly B3LYP with extended basis sets, can accurately predict the vibrational modes. These calculations help in the assignment of complex experimental spectra by providing a detailed picture of the atomic motions associated with each vibrational frequency. Key vibrational modes for this compound would include the C=O stretching of the ester group, C-N and C-C stretching vibrations within the pyridine ring, and various C-H bending and stretching modes of the ethyl and methyl groups. Theoretical spectra are often scaled to better match experimental results, accounting for anharmonicity and other systemic computational deviations.

Table 2: Representative Calculated Vibrational Frequencies for a Pyridine Carboxylate Analogue. (Note: These are illustrative values for a similar compound, as specific data for this compound is not available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3050 - 3150 |

| C-H Stretch (Aliphatic) | 2900 - 3000 |

| C=O Stretch (Ester) | ~1730 |

| C=C/C=N Ring Stretch | 1400 - 1600 |

| C-H Bend (Aliphatic) | 1350 - 1470 |

| C-O Stretch (Ester) | 1100 - 1300 |

| C-H Bend (Aromatic, out-of-plane) | 700 - 900 |

Nonlinear Optical Properties (NLO) Analysis

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a framework for the prediction and understanding of the NLO properties of molecules like this compound. The key parameters in this analysis are the linear polarizability (α) and the first-order hyperpolarizability (β).

Linear Polarizability (α) Computations

Linear polarizability (α) describes the linear response of the molecular electron cloud to an external electric field. It is a fundamental property that influences a material's refractive index and dielectric constant. Computational methods, such as DFT, can be used to calculate the components of the polarizability tensor. For pyridine derivatives, the presence of the nitrogen heteroatom and the substituent groups can lead to an anisotropic distribution of electron density, resulting in significant polarizability.

First-Order Hyperpolarizability (β) Computations

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A non-zero β value is a prerequisite for second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. Molecules with a large β value are promising candidates for NLO applications. The magnitude of β is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the pyridine ring acts as a π-system, and the ethyl and carboxylate groups can influence the electronic distribution and, consequently, the hyperpolarizability.

Table 3: Illustrative Calculated Nonlinear Optical Properties for a Substituted Pyridine. (Note: These are representative values for a similar compound, as specific data for this compound is not available in the cited literature.)

| Property | Calculated Value |

| Dipole Moment (μ) | ~2.5 D |

| Mean Polarizability (α) | ~15 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Solvent Effects Modeling (e.g., IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these solvent effects. The Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model.

In the IEF-PCM approach, the solvent is treated as a continuous dielectric medium, and the solute is placed within a cavity in this medium. This model allows for the calculation of the solute's properties in the presence of a solvent by considering the electrostatic interactions between the solute and the polarized continuum. This is crucial for accurately predicting properties such as NMR chemical shifts and NLO responses in solution, as these can be sensitive to the polarity of the solvent. For instance, the charge distribution, and therefore the dipole moment and hyperpolarizability, of this compound are expected to be different in a polar solvent compared to the gas phase. Similarly, solvent-induced changes in molecular geometry can affect calculated spectroscopic parameters.

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Ethylpyridine 4 Carboxylate

Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Ring

The pyridine ring's electronic nature dictates its reaction pathways with electrophiles and nucleophiles. Due to the electronegative nitrogen atom, the ring has reduced electron density, making it resemble electron-deficient aromatics like nitrobenzene (B124822) in its reactivity. wikipedia.org

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609) and requires harsh reaction conditions. nih.govchemrxiv.org The nitrogen atom and the electron-withdrawing carboxylate group at the 4-position deactivate the ring, making electrophilic attack unfavorable. If forced, the reaction would likely occur at the 3- or 5-position (the β-positions), which are less deactivated than the α (2, 6) and γ (4) positions.

Nucleophilic Aromatic Substitution: The pyridine ring is inherently activated towards nucleophilic attack. Direct nucleophilic substitution on an unsubstituted pyridine ring is rare because it would require the displacement of a hydride ion, which is a poor leaving group. wikipedia.org However, such reactions can occur under specific conditions, like the Chichibabin reaction, which installs an amino group at the 2-position using sodium amide. wikipedia.org

For Methyl 2-ethylpyridine-4-carboxylate, nucleophilic substitution is more plausible if a good leaving group is present. A more modern approach to functionalizing pyridines at the 4-position involves the installation of a phosphine (B1218219) group to form a phosphonium (B103445) salt. This salt then acts as an excellent electrophile for nucleophilic displacement by halides, allowing for selective halogenation at the 4-position. nih.govchemrxiv.org

| Reaction Type | Reactivity of Pyridine Ring | Preferred Position of Attack | Influencing Factors |

| Electrophilic Substitution | Deactivated | 3- and 5-positions | Electron-withdrawing nitrogen and carboxylate group. wikipedia.orgnih.gov |

| Nucleophilic Substitution | Activated | 2-, 4-, and 6-positions | Presence of a good leaving group enhances reactivity. wikipedia.orgnih.gov |

Hydrolysis and Transesterification of the Carboxylate Moiety

The methyl carboxylate group at the 4-position of the molecule can readily undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These are standard reactions for esters.

Hydrolysis: Hydrolysis of the ester to the corresponding carboxylic acid, 2-ethylpyridine-4-carboxylic acid, can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis (Saponification): This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion. This process is irreversible as the resulting carboxylic acid is deprotonated by the base.

Transesterification: Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) would yield Ethyl 2-ethylpyridine-4-carboxylate. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

Reactions Involving the Ethyl Substituent (e.g., Oxidation, Halogenation)

The ethyl group attached to the pyridine ring is a site for various chemical transformations, particularly oxidation.

Oxidation: The alkyl side chains of pyridine derivatives can be oxidized to form corresponding carboxylic acids. The oxidation of the related compound 2-methyl-5-ethylpyridine (MEP) has been studied, showing that both the methyl and ethyl groups can be oxidized. oup.comect-journal.kz Using oxidizing agents like nitric acid or cupric nitrate (B79036) in combination with oxygen, the alkyl groups of MEP can be converted to carboxylic acid groups, yielding isocinchomeronic acid (pyridine-2,5-dicarboxylic acid). oup.comacs.orgoup.com

For this compound, the ethyl group can be selectively oxidized under controlled conditions.

Partial Oxidation: Mild oxidation could potentially convert the ethyl group to a 2-acetyl group.

Complete Oxidation: Stronger oxidation conditions would lead to the formation of methyl 2-carboxypyridine-4-carboxylate.

| Oxidizing Agent | Substrate | Product | Reference |

| Cupric Nitrate / O₂ | 2-Methyl-5-ethylpyridine | Isocinchomeronic acid | oup.com |

| Vanadium Oxide Catalyst | 2-Methyl-5-ethylpyridine | 2-Cyano-5-methylpyridine, 2,5-Dicyanopyridine | researchgate.net |

| Potassium Permanganate | 2-Methyl-5-ethylpyridine | Isocinchomeronic acid | acs.org |

Halogenation: While halogenation typically occurs on the aromatic ring, free-radical halogenation can occur at the benzylic position of the ethyl group under UV light or with a radical initiator. This would lead to the formation of methyl 2-(1-haloethyl)pyridine-4-carboxylate.

Ring-Opening Reactions of Pyridine Carboxylates

The aromatic pyridine ring is generally stable, but under specific conditions, it can undergo ring-opening reactions. A well-known example is the Zincke reaction, which involves the reaction of a pyridine with 2,4-dinitrochlorobenzene and a primary amine. acs.org For this to occur with this compound, the pyridine nitrogen must first be activated by an electrophile to form a pyridinium (B92312) salt. The resulting Zincke salt can then be opened by a nucleophile. acs.org

Another pathway for ring-opening involves organometallic complexes. It has been demonstrated that pyridine rings in ligands like 2,2′-bipyridine can be opened when coordinated to a metal center, such as Rhenium(I). acs.org This process is facilitated by the deprotonation of the dearomatized ring. acs.org While not directly demonstrated for this compound, it suggests that complexation to a suitable metal followed by treatment with a strong base could be a viable, though complex, route to ring cleavage.

Coordination Chemistry and Ligand Design with Pyridine Carboxylates

Methyl 2-ethylpyridine-4-carboxylate as a Ligand in Metal Complexes

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with an ethyl group at the 2-position and a methyl carboxylate group at the 4-position. This structure allows it to act as a ligand, coordinating with metal ions to form stable complexes. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group are the primary sites for coordination.

Pyridine carboxylate ligands can adopt various coordination modes, which contributes to the structural diversity of their metal complexes. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the behavior of related pyridine carboxylate ligands provides a strong indication of its potential binding modes.

The nitrogen atom of the pyridine ring is a common coordination site. The carboxylate group offers additional coordination possibilities through its oxygen atoms. Depending on the metal ion, the solvent, and the reaction conditions, pyridine carboxylates can act as monodentate, bidentate, or bridging ligands.

Monodentate Coordination: The ligand can bind to a metal center through either the pyridine nitrogen or one of the carboxylate oxygen atoms.

Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal center through both the pyridine nitrogen and a carboxylate oxygen. The formation of five- or six-membered chelate rings is common for related ligands like pyridine-2-carboxylate derivatives and is a stabilizing feature. nih.gov

Bridging Coordination: The carboxylate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The presence of the ethyl group at the 2-position can introduce steric hindrance, potentially influencing the preferred coordination geometry around the metal center.

Table 1: Potential Binding Modes of Pyridine Carboxylate Ligands

| Binding Mode | Coordinating Atoms | Resulting Structure |

|---|---|---|

| Monodentate | Pyridine Nitrogen or Carboxylate Oxygen | Simple coordination complex |

| Bidentate (Chelating) | Pyridine Nitrogen and Carboxylate Oxygen | Stable chelate ring formation |

The synthesis of metal complexes with pyridine carboxylate ligands can be achieved through several methods. A common approach involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov

One-pot synthesis is a frequently employed technique where the pyridine dicarboxylic acid derivative, a metal salt (such as thallium(III) nitrate (B79036) trihydrate), and sometimes other ancillary ligands are combined. nih.gov Another method involves the ring-opening reactions of cyclic anhydrides, such as 2,3-pyridine dicarboxylic anhydride, in the presence of transition metal salts. ias.ac.in The choice of metal, ligand stoichiometry, and reaction conditions can influence the final product. ias.ac.inresearchgate.net For instance, complexes of first-row transition metals like cobalt and nickel have been synthesized using these methods. ias.ac.inwikipedia.org In some cases, the ester group of a pyridine carboxylate ligand can undergo spontaneous de-esterification during the reaction with a platinum complex to form a chelate. nih.gov

Structural Elucidation of Coordination Compounds

The characterization and structural elucidation of pyridine carboxylate-metal complexes are crucial for understanding their properties and reactivity. Several analytical techniques are employed for this purpose:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the carboxylate group to the metal ion. A shift in the stretching frequencies of the C=O and C-O bonds of the carboxylate group upon complexation provides evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode. researchgate.net

Mass Spectrometry (MS): Techniques like LC-MS/MS are used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. nih.gov

Catalytic Applications of Metal-Pyridine Carboxylate Complexes

Metal complexes containing pyridine-based ligands, including pyridine carboxylates, are of significant interest for their catalytic applications. unimi.it The introduction of a pyridine moiety can affect both the thermodynamic properties and coordination kinetics of the metal complexes, which is beneficial for catalysis. unimi.it

Metal-pyridine carboxylate complexes have shown promise in various catalytic transformations:

C-C and C-S Linkage Reactions: Nickelacyclic carboxylates containing pyridine ligands have been applied in C-C and C-S cross-coupling reactions. researchgate.net

Acrylate Synthesis: Nickel(II) complexes with pyridine-chelated ligands have been developed as catalysts for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide. researchgate.net

Oxidative Coupling: Copper complexes with pyridine-containing macrocycles have been used as catalysts for the oxidative coupling of phenols. unimi.it

Heterocyclization Reactions: Transition metal complexes, including those with cobalt and nickel, catalyze the heterocyclization of acetylenes with nitriles to produce substituted pyridines. researchgate.net

Hydrogenation: Crabtree's catalyst, an iridium complex with pyridine, is a well-known catalyst for hydrogenation reactions. wikipedia.org

Table 2: Examples of Catalytic Applications of Metal-Pyridine Complexes

| Metal | Ligand Type | Catalytic Application |

|---|---|---|

| Nickel | Pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene | Acrylate synthesis researchgate.net |

| Nickel | Pyridine-containing nickelacycles | C-C and C-S coupling researchgate.net |

| Copper | Pyridine-containing macrocycles | Oxidative coupling of phenols unimi.it |

| Cobalt | Cobalt complexes | Heterocyclization of acetylenes and nitriles researchgate.net |

Ligand Design Strategies for Enhanced Coordination Properties

The design of the ligand is crucial for tuning the properties of the resulting metal complex and enhancing its performance in specific applications. Several strategies are employed to modify pyridine carboxylate ligands:

Functional Group Modification: Introducing various functional groups onto the pyridine ring can alter the electronic and steric properties of the ligand. nih.gov For example, electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen and the Lewis acidity of the metal center. This can be used to design more potent inhibitors for enzymes. nih.gov

Pincer Ligands: Incorporating the pyridine carboxylate moiety into a pincer ligand architecture (where the ligand binds to the metal through three points) can enhance the stability and reactivity of the complex. nih.gov The rigidity of the pincer framework can lead to the isolation of complexes with high oxidation states and unique catalytic activities. unimi.it

Variation of Substituents: Changing the substituents on the pyridine ring can influence the planarity and flexibility of the ligand, which in turn affects the coordination geometry and catalytic activity of the metal complex. researchgate.net For instance, the introduction of bulky substituents can create a specific coordination environment around the metal, which can be beneficial for stereoselective catalysis.

Supramolecular Assembly: The use of amino-substituted pyridine derivatives can lead to the formation of supramolecular assemblies through hydrogen bonding between the amino function and the carboxylate group, creating more complex and potentially functional structures. researchgate.net

By systematically applying these design strategies, it is possible to create tailored pyridine carboxylate ligands that yield metal complexes with desired structural, electronic, and catalytic properties.

No Information Available on the Environmental Fate and Biotransformation of this compound

Following a comprehensive review of available scientific literature, no specific information was found regarding the environmental fate and biotransformation of the chemical compound This compound . The user's request for an article focusing solely on this compound, with a detailed outline on its microbial degradation, environmental persistence, and chemical and photolytic degradation, cannot be fulfilled due to the absence of relevant research data.

Extensive searches were conducted to locate studies on the aerobic and anaerobic degradation mechanisms, catabolic genes and enzymes, and the role of monooxygenases and other hydrolases in the breakdown of this compound. Similarly, inquiries into its environmental persistence, sorption behavior, and chemical and photolytic degradation processes yielded no specific results for this particular compound.

While general information exists on the environmental fate of related pyridine derivatives, such as alkylpyridines and pyridine carboxylic acids, the strict constraint to focus solely on this compound prevents the inclusion of this broader data. For instance, studies on compounds like 2-ethylpyridine and 4-ethylpyridine indicate that microbial degradation can occur, often initiated by hydroxylation. nih.govnih.gov Research into the degradation of other pyridine derivatives has identified specific genes and enzymes involved in their breakdown. However, it is not scientifically accurate to extrapolate these findings to this compound without direct experimental evidence.

Similarly, information on the chemical and photolytic degradation of other pyridine compounds, such as the photo-Fenton degradation of 4-ethylpyridine, is available but cannot be applied to the subject compound without specific studies. mdpi.com

Therefore, all sections and subsections of the requested article outline, including:

Environmental Fate and Biotransformation of Pyridine Derivatives

Chemical and Photolytic Degradation Processes

remain unaddressed for Methyl 2-ethylpyridine-4-carboxylate. The creation of data tables and detailed research findings as requested is not possible.

Advanced Analytical Methodologies for Detection and Quantification of Pyridine Carboxylates

Chromatographic Separations for Complex Matrix Analysis

Chromatography is the cornerstone for separating pyridine (B92270) carboxylates from interfering substances. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility, thermal stability, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For pyridine carboxylates like Methyl 2-ethylpyridine-4-carboxylate, which is an ester, direct analysis may be feasible. However, related pyridine carboxylic acids often require derivatization to increase their volatility.

GC-MS analysis provides high separation efficiency and definitive compound identification through mass spectra. The NIST WebBook provides mass spectral data for methyl pyridine-2-carboxylate, an isomer of the target compound, which can be used for identification purposes. nist.gov Studies on the gas chromatographic separation of substituted pyridines have identified effective columns and conditions. nist.gov For instance, a fused silica (B1680970) capillary column like a Stabilwax-DB is suitable for separating pyridine derivatives. osha.gov In analyses of components from pyridine temperature-programmed desorption, GC-MS has been used to identify decomposition products at high temperatures, demonstrating its utility in complex analytical scenarios. nih.gov

Table 1: Illustrative GC-MS Parameters for Pyridine Derivative Analysis

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | 60-m x 0.32-mm i.d. fused silica capillary (e.g., Stabilwax-DB) | osha.gov |

| Injector Temp. | Not specified, but typically 250 °C | General Practice |

| Carrier Gas | Helium or Hydrogen | General Practice |

| Oven Program | Temperature gradient (e.g., initial 60°C, ramp to 240°C) | mdpi.com |

| Detector | Mass Spectrometer (MS) | osha.govnih.gov |

| Ionization Mode | Electron Ionization (EI) | mdpi.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for analyzing a wide range of pyridine carboxylates, including non-volatile and thermally labile compounds. nih.gov Pyridinecarboxylic acids are polar and can exist as zwitterions, which makes their separation challenging on traditional reversed-phase columns. helixchrom.com

Mixed-mode chromatography, using columns like the Coresep 100, allows for the separation of pyridinecarboxylic acid isomers without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.comhelixchrom.com Retention can be controlled by adjusting the mobile phase composition, including the amount of acetonitrile (B52724) (ACN), buffer concentration, and pH. helixchrom.com This makes the method robust and applicable to various sample matrices with detection via UV, mass spectrometry (MS), or other techniques. helixchrom.comhelixchrom.com

Table 2: Typical HPLC Conditions for Pyridine Carboxylic Acid Separation

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Core-shell mixed-mode reversed-phase cation-exchange (e.g., Coresep 100) | helixchrom.com |

| Mobile Phase | Acetonitrile (ACN) and aqueous buffer (e.g., ammonium (B1175870) formate) | helixchrom.comhelixchrom.com |

| Detection | UV, MS, CAD, ELSD | helixchrom.comhelixchrom.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | General Practice |

| Mode | Isocratic or Gradient | helixchrom.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its superior sensitivity and selectivity, making it the method of choice for trace-level quantification of pyridine carboxylates in complex biological and environmental samples. youtube.comnih.gov This technique combines the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry.

For quantitative analysis, triple quadrupole (TQ) mass spectrometers are often operated in Selected Reaction Monitoring (SRM) mode. nih.gov This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) in the first quadrupole, fragmenting it in the second, and monitoring a specific product ion in the third. This process drastically reduces background noise and enhances selectivity. nih.gov High-resolution mass spectrometry (HRMS) coupled with LC, such as on an Orbitrap instrument, can also be used for accurate mass measurements and identification of unknown metabolites. nih.gov

Sample Preparation and Derivatization Techniques for Enhanced Detection

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte before instrumental analysis. cabidigitallibrary.org For pyridine carboxylates, this often involves steps like liquid-liquid extraction, solid-phase extraction (SPE), and, crucially, derivatization. nih.govresearchgate.net

Derivatization is a chemical modification process used to overcome analytical challenges such as poor chromatographic retention, low detector response, or weak ionization in mass spectrometry. nih.govresearchgate.net For carboxylic acids, which can be difficult to analyze directly, derivatization is often essential. nih.govnih.gov

For GC Analysis: Carboxylic acids are typically converted into more volatile esters, often through reaction with reagents like BF3/methanol or (trimethylsilyl)diazomethane. chromforum.org Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another common technique to derivatize polar functional groups. researchgate.netmdpi.com

For LC-MS Analysis: Derivatization aims to improve ionization efficiency and chromatographic behavior. Amidation is a frequently used reaction. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to react with carboxylic acids with nearly 100% efficiency, significantly enhancing their detection by LC-MS. nih.govresearchgate.net Picolinoyl derivatization is another versatile method that adds a pyridine group to analytes, enhancing their response in LC-ESI-MS. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Carboxylic Acids

| Analytical Technique | Reagent | Purpose | Source |

|---|---|---|---|

| GC-MS | BSTFA + TMCS | Silylation for increased volatility | researchgate.net |

| GC-MS | BF3/Methanol | Esterification for increased volatility | chromforum.org |

| LC-MS | 3-Nitrophenylhydrazine (3-NPH) | Amidation for enhanced ionization and retention | nih.govresearchgate.net |

| LC-MS | Picolinic Acid | Picolinoyl ester formation for enhanced ionization | nih.govresearchgate.net |

| LC-MS | Aniline (B41778) | Amidation for enhanced ionization | nih.gov |

Method Validation, Sensitivity, and Selectivity Studies

Validation is a mandatory step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, and selectivity. mdpi.comsdstate.edu

Linearity: Assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be close to 1.0. mdpi.com

Sensitivity: The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net LC-MS/MS methods can achieve exceptionally low LODs, sometimes in the femtogram (fg) range. nih.gov

Selectivity: Refers to the method's ability to measure the analyte of interest without interference from other components in the sample. nih.gov High-resolution mass spectrometry and tandem MS techniques like SRM provide excellent selectivity. nih.govnih.gov

Accuracy and Precision: Accuracy is determined by recovery studies, comparing the measured concentration to a known spiked amount, while precision is assessed by the relative standard deviation (RSD) of replicate measurements. researchgate.netmdpi.com

Studies comparing different derivatization methods for carboxylic acids have shown that the choice of reagent significantly impacts method performance. For example, derivatization with 3-NPH demonstrated superior recovery (around 100%) and quantification accuracy compared to aniline for the analysis of carboxylic acids in animal matrices. nih.gov

Table 4: Key Method Validation Parameters and Typical Performance

| Parameter | Description | Typical Acceptance Criteria/Results | Source |

|---|---|---|---|

| Linearity (R²) | Correlation of response vs. concentration | > 0.99 | mdpi.com |

| Accuracy (Recovery) | Percentage of known analyte amount recovered | 80-120% | researchgate.net |

| Precision (RSD) | Variation in replicate measurements | < 15-20% | researchgate.netmdpi.com |

| LOD/LOQ | Lowest detectable/quantifiable concentration | Method-dependent (e.g., ng/mL to pg/mL) | nih.govresearchgate.net |

Future Perspectives and Emerging Research Areas

Development of Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is influencing the synthesis of pyridine (B92270) derivatives, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Future research in the synthesis of Methyl 2-ethylpyridine-4-carboxylate and related compounds is expected to focus on several key areas of sustainable chemistry:

Biocatalysis: The use of whole-cell biocatalysts and enzymes offers a promising green alternative to traditional organic synthesis. rsc.org Research is underway to develop biocatalytic routes from renewable feedstocks, such as biomass-derived materials, to produce pyridine derivatives. numberanalytics.com This approach can lead to simpler and more environmentally friendly production processes. rsc.org

Heterogeneous Catalysis: Solid-supported catalysts, including zeolites and metal-organic frameworks (MOFs), are being investigated for their potential to enhance the efficiency and sustainability of pyridine synthesis. numberanalytics.com These catalysts offer advantages such as recyclability and ease of separation from the reaction mixture. numberanalytics.com

Photocatalysis and Electrocatalysis: Light- and electricity-driven catalytic reactions represent emerging strategies for pyridine synthesis. numberanalytics.com These methods can proceed under mild conditions and offer high selectivity, reducing the reliance on harsh reagents and high temperatures. numberanalytics.com

Solvent-Free Reactions: The development of solvent-free reaction conditions is another avenue for making the synthesis of pyridine derivatives more sustainable. For instance, isonicotinic acid can react with ethylenediamine (B42938) or o-phenylenediamine (B120857) without a solvent to form precursors for 4-pyridinecarboxaldehyde. google.com

These sustainable approaches are not only environmentally beneficial but also have the potential to provide novel and more efficient pathways to this compound and its analogues.

Application in Materials Science and Functional Materials

Pyridine-4-carboxylate derivatives are valuable building blocks in the construction of advanced functional materials due to their coordination capabilities with metal ions. acs.orgnih.govresearchgate.net This has led to their use in the development of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. nih.govalfa-chemistry.com

Future research is likely to explore the incorporation of this compound into novel materials with tailored properties:

Metal-Organic Frameworks (MOFs): The ethyl group at the 2-position of this compound can influence the topology and pore environment of MOFs, potentially leading to materials with unique adsorption and catalytic properties. Researchers are exploring the synthesis of new MOFs using various pyridine-based linkers to create materials with tunable pore sizes and high surface areas. acs.orgnih.govresearchgate.netalfa-chemistry.com

Luminescent Materials: Pyridine derivatives are known to be components of luminescent liquid crystals and other optical materials. nih.gov The specific substitution pattern of this compound could be exploited to design new materials with interesting photophysical properties. Lanthanide complexes with pyridine carboxylate ligands have already demonstrated interesting luminescence and magnetic properties. rsc.org

Functional Polymers: The pyridine moiety can be incorporated into polymer backbones to create materials with specific functionalities. Research into the synthesis of polymers containing pyridine units is an active area, with potential applications in various fields.

The ability to fine-tune the structure of the pyridine linker, as with this compound, provides a powerful tool for designing materials with desired characteristics for a wide range of applications.

Integration of Artificial Intelligence and Machine Learning in Pyridine Chemistry Research

In the context of pyridine chemistry, AI and ML are being applied in several ways:

Reaction Prediction and Optimization: Machine learning algorithms can be trained on large databases of chemical reactions to predict the outcomes of new reactions with high accuracy. cam.ac.uk This can help chemists to identify the most promising synthetic routes and optimize reaction conditions, saving time and resources. illinois.edu

Drug Discovery and Design: Pyridine and its derivatives are common scaffolds in pharmaceuticals. nih.govrsc.org AI and computational methods are used to design and screen new pyridine-containing molecules for potential therapeutic activity. mdpi.combiorxiv.orgnih.gov These methods can predict the biological activity and pharmacokinetic properties of compounds, guiding the synthesis of the most promising candidates. nih.gov

Materials Discovery: AI can be used to predict the properties of new materials, such as MOFs, before they are synthesized. This allows researchers to focus their efforts on the most promising candidates for specific applications.

The integration of AI and ML with automated synthesis platforms has the potential to create a closed-loop system for molecular and materials discovery, where AI designs new molecules, a robotic system synthesizes them, and the results are fed back into the AI to refine its models. illinois.edu

Novel Spectroscopic and Computational Approaches

A deep understanding of the structure, properties, and reactivity of molecules like this compound relies on a combination of advanced spectroscopic techniques and computational modeling.

Advanced Spectroscopy: Techniques such as 2D NMR spectroscopy and advanced mass spectrometry methods are crucial for the detailed characterization of pyridine derivatives and their complexes. acs.orgresearchgate.net Infrared (IR) spectroscopy, combined with computational methods, can provide insights into the adsorption of pyridine carboxylic acids on surfaces. nih.govresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to study the electronic structure, geometry, and reactivity of pyridine derivatives. tandfonline.commdpi.com These calculations can help to understand reaction mechanisms, predict spectroscopic properties, and guide the design of new molecules and materials. nih.govtandfonline.com

Q & A

Q. What are the common synthetic routes for Methyl 2-ethylpyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a palladium-catalyzed coupling of ethyl-substituted pyridine precursors with methyl carboxylate derivatives can yield the target compound. Key factors include:

- Catalyst selection : Pd(OAc)₂ or similar catalysts for efficient coupling .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Variations in temperature (80–120°C) and reaction time (12–24 hrs) significantly impact yield (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H and ¹³C NMR to confirm substituent positions. The ethyl group’s triplet (~1.2 ppm) and quartet (~2.5 ppm) in ¹H NMR, and the ester carbonyl signal (~165 ppm) in ¹³C NMR, are critical .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 180.2) and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and substituent geometry using programs like SHELXL .

Q. How does the electronic nature of the ethyl and ester substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-donating ethyl group at the pyridine 2-position increases ring electron density, reducing susceptibility to electrophilic attack. Conversely, the ester at the 4-position acts as an electron-withdrawing group, activating the ring for nucleophilic substitution at adjacent positions. Reactivity can be probed via:

- Kinetic studies : Compare reaction rates with analogs (e.g., methyl vs. ethyl substituents) .

- Hammett plots : Quantify substituent effects using σ values .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions often arise from structural analogs, purity, or assay conditions. Mitigation strategies include:

Q. How can computational modeling be integrated with crystallographic data to predict the compound’s binding modes with enzymatic targets?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with crystallographic data (from SHELX-refined structures) to map interactions. Key steps:

- Ligand preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) .

- Protein-ligand docking : Validate predicted binding poses against experimental electron density maps .

- Free energy calculations : Use MM-GBSA to rank binding affinities .

Q. What experimental approaches are recommended for investigating the compound’s role in modulating multi-enzyme pathways, and how can cross-talk between pathways be systematically analyzed?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates to measure IC₅₀ values for target enzymes (e.g., kinases, esterases) .

- Metabolomic profiling : LC-MS/MS tracks downstream metabolite changes in treated cell lines .

- Network pharmacology : Build interaction networks using tools like STRING to identify cross-talk nodes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.